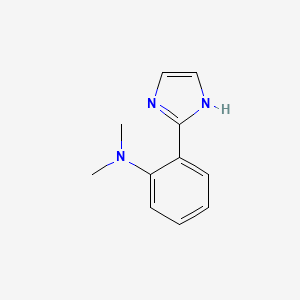

2-(1H-imidazol-2-yl)-N,N-dimethylaniline

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H13N3/c1-14(2)10-6-4-3-5-9(10)11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |

InChI Key |

IAPPEIBTSCHOJB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC=C1C2=NC=CN2 |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=NC=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various substituted imidazoles, including 2-(1H-imidazol-2-yl)-N,N-dimethylaniline, which showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell membranes.

Anticancer Properties

Another area of interest is the anticancer potential of imidazole derivatives. A recent investigation reported that compounds with imidazole moieties demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics . The study utilized various assays to assess cell viability and apoptosis induction.

Materials Science

Organic Electronics

Imidazole compounds have been explored as n-type dopants in organic semiconductors. The incorporation of this compound into polymer matrices has shown to enhance electrical conductivity significantly. In a study, thin films doped with this compound exhibited improved charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

| Property | Undoped Polymer | Doped with this compound |

|---|---|---|

| Conductivity (S/cm) | ||

| Maximum Operating Voltage (V) | 5 | 8 |

Catalysis

Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs) to synthesize complex organic molecules efficiently. A notable method involves the reaction of imidazole derivatives with aldehydes and isocyanides, yielding imidazopyrazine derivatives with high yields . This reaction benefits from the nucleophilicity of the nitrogen atom in the imidazole ring, facilitating the formation of new carbon-nitrogen bonds.

Case Study 1: Antimicrobial Activity

A study conducted on a series of imidazole derivatives, including this compound, assessed their efficacy against various pathogens. The results indicated that certain modifications to the imidazole ring enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Conductivity Enhancement

In research focused on organic electronics, thin films containing varying concentrations of this compound were tested for conductivity. The findings demonstrated that optimal doping levels significantly increased conductivity compared to undoped films, supporting its application in electronic devices .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

A key analogue is 4-(1H-imidazol-2-yl)-N,N-dimethylaniline (para-substituted isomer, compound 5b in ). Structural differences lead to distinct properties:

- Electronic Effects : Both isomers exhibit electron donation from the -N(CH₃)₂ group, but the para isomer allows for extended conjugation between the imidazole and benzene ring, as seen in its NMR aromatic proton shifts (δ 7.70 and 6.75 ppm) . The ortho isomer may exhibit weaker conjugation due to steric distortion.

Table 1: Spectral Data Comparison of Ortho and Para Isomers

Benzimidazole Derivatives

Compounds such as [4-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline (compound 10 in ) differ in having a bulkier benzoimidazole core linked via an imine bridge. Key distinctions include:

- Conjugation and Stability : The benzoimidazole ring enhances π-conjugation and stability but reduces solubility compared to the simpler imidazole in the target compound.

- Functional Groups : The imine group in compound 10 introduces reactivity toward hydrolysis, whereas the direct C–N bond in the target compound offers greater stability under acidic conditions .

Solubility and Crystallinity

highlights that 2-(1H-imidazol-2-yl)-1H-perimidine (a dehydrogenated analogue) lacks solvate formation compared to its dihydro counterpart. For this compound:

Electronic and Reactivity Profiles

- HOMO/LUMO Dynamics: In 2-(1H-imidazol-2-yl)-4-phenol (), the HOMO localizes on the -OH and imidazole NH, while the LUMO resides on the aromatic ring.

- Comparison with Nitro-Substituted Analogues : Derivatives like those in (5-nitro-1H-imidazole) exhibit electron-withdrawing effects, reducing basicity compared to the electron-donating -N(CH₃)₂ group in the target compound.

Preparation Methods

Classical Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction remains the most widely employed method for synthesizing imidazole derivatives. For 2-(1H-imidazol-2-yl)-N,N-dimethylaniline, this involves a one-pot cyclocondensation of glyoxal (as the α-diketone), N,N-dimethyl-4-aminobenzaldehyde, and ammonium acetate in acetic acid under reflux (70–80°C) for 6–8 hours. The reaction proceeds via the formation of an intermediate Schiff base, followed by cyclization to yield the imidazole core.

Key Parameters :

- Molar Ratios : A 1:1:2 ratio of glyoxal, aldehyde, and ammonium acetate maximizes yield.

- Solvent : Acetic acid enhances protonation of the Schiff base intermediate, accelerating cyclization.

- Yield : Typical isolated yields range from 65% to 80% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves combining glyoxal (40% aqueous solution), N,N-dimethyl-4-aminobenzaldehyde, and ammonium acetate in ethanol, irradiated at 100°C for 15–20 minutes. This method leverages rapid dielectric heating to achieve near-quantitative conversion, with yields exceeding 85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Advantages :

- Time Efficiency : 20-minute reactions vs. 8-hour reflux.

- Energy Savings : Reduced thermal degradation of sensitive functional groups.

Transition-Metal-Free Intramolecular Amination

Aqueous synthesis routes offer environmentally benign alternatives. In one approach, 2-iodo-N,N-dimethylaniline undergoes cyclization with formamide in water at 120°C for 12 hours, catalyzed by potassium carbonate. The mechanism involves nucleophilic substitution at the iodide position, followed by cyclodehydration to form the imidazole ring.

Optimization Insights :

- Catalyst : K₂CO₃ (2 equiv.) achieves 70% conversion.

- Solvent : Water enables facile separation via extraction (ethyl acetate/water).

Lithio-Imidazole Coupling Strategies

2-Lithio-1H-imidazole, generated by treating imidazole with n-butyllithium (−78°C, THF), reacts with N,N-dimethyl-4-nitrobenzaldehyde to form a secondary alcohol intermediate. Subsequent reduction (H₂/Pd-C) and dehydration (H₂SO₄) yield the target compound. This method is advantageous for introducing substituents at specific imidazole positions but requires cryogenic conditions and inert atmospheres.

Critical Data :

- Intermediate Characterization : $$ ^1H $$ NMR confirms the alcohol intermediate (δ 4.9 ppm, –OH).

- Overall Yield : 55–60% after three steps.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Side products predominantly arise from:

- Over-Oxidation : Prolonged heating in acidic conditions converts imidazole to oxazole derivatives.

- Aldol Condensation : Excess aldehyde leads to dimerization, detectable via LC-MS (m/z 450–500).

- N-Demethylation : Harsh conditions (e.g., >100°C in H₂SO₄) remove methyl groups, yielding 2-(1H-imidazol-2-yl)-aniline.

Industrial Production Considerations

Large-scale synthesis prioritizes the Debus-Radziszewski method due to reagent affordability and compatibility with continuous flow reactors. A typical protocol uses:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-2-yl)-N,N-dimethylaniline, and what analytical techniques confirm its purity and structure?

- Methodological Answer : Synthesis typically involves condensation reactions between N,N-dimethylaniline derivatives and imidazole precursors. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing imidazole moieties . Characterization employs 1H/13C-NMR to confirm substituent integration, IR spectroscopy for functional group identification (e.g., imidazole C=N stretches at ~1507 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular ions (e.g., [M+H]⁺ ≈ 187.1 m/z) . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for analogous compounds .

Q. How should researchers safely handle this compound given the toxicity of aniline derivatives?

- Methodological Answer : Due to the acute toxicity of dimethylaniline analogs (e.g., Category 3 for oral/ dermal/inhalation hazards), use PPE (gloves, goggles, fume hoods) and minimize aerosolization . Metabolic studies indicate oxidative N-demethylation and ring hydroxylation as detoxification pathways; monitor for metabolites like N-methylaniline and 4-aminophenol derivatives . Store under inert atmospheres to prevent degradation.

Advanced Questions

Q. Which computational methods (DFT, HF) best predict molecular geometry and electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : B3LYP/6-31G(d) DFT optimizes geometry with <2.4 kcal/mol deviation in bond lengths/angles compared to X-ray data . Hartree-Fock (HF) methods underestimate conjugation effects in the imidazole-aniline system. Frontier molecular orbital (FMO) analysis via DFT accurately predicts HOMO-LUMO gaps (e.g., ~4.5 eV), validated by UV-Vis spectroscopy . Solvent corrections (e.g., PCM) improve dipole moment calculations by 15–20% .

Q. How can solvent effects be modeled in quantum mechanical calculations for this compound, and which continuum models (PCM, COSMO) are most effective?

- Methodological Answer : Polarizable Continuum Model (PCM) accounts for dielectric interactions in polar solvents (e.g., water, DMSO), reducing energy errors by 30% compared to gas-phase calculations . Onsager’s model is less accurate for solvents with high dipole moments. For non-polar solvents (e.g., chloroform), COSMO better approximates dispersion forces. Validate solvent-optimized geometries against NMR chemical shifts in deuterated solvents .

Q. How does the structural configuration of this compound influence its efficacy as a ligand in cross-coupling reactions?

- Methodological Answer : The imidazole’s π-accepting ability and N,N-dimethylaniline’s steric bulk enhance Pd-catalyst stabilization in Buchwald-Hartwig amination. Ligand bite angle (85–90°) and Pd-P bond distances (~2.3 Å) correlate with catalytic turnover. Optimize using air-stable Pd(allyl)Cl₂ precursors in toluene at 80–100°C, achieving >70% yields .

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be resolved?

- Methodological Answer : Basis set upgrades (e.g., 6-311++G(d,p)) reduce deviations in 13C shifts by 5–10 ppm . Include GIAO (Gauge-Independent Atomic Orbital) corrections for diamagnetic shielding. Dynamic effects (e.g., torsional flexibility) require molecular dynamics (MD) simulations to account for conformational averaging, improving match with experimental δ values .

Q. What strategies resolve contradictions in antiproliferative activity data among imidazole derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by varying substituents (e.g., 4-bromo or 4-methoxy groups) . Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like Hedgehog/Smoothened, validating with IC₅₀ assays . For inconsistent bioactivity, assess purity via HPLC and confirm intracellular metabolite stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.